N,N-dimethyl-4-phenoxybenzenesulfonamide
Description
N,N-Dimethyl-4-phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenoxy group at the para position and dimethylamine groups attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science .
Properties
IUPAC Name |
N,N-dimethyl-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(16,17)14-10-8-13(9-11-14)18-12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBKMJBXGNXTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity varies significantly: N,N-di-(n-butyl)-p-toluenesulfonamide is highly hydrophobic, whereas polar substituents (e.g., –NO₂, –OH) in increase solubility in polar solvents.
Physicochemical Properties
Data from analogous compounds suggest trends:
- Solubility: Polar substituents (e.g., –OH, –NH₂) improve aqueous solubility, as seen in . The phenoxy group in the target compound may reduce solubility compared to methoxy analogs .
- Stability: Electron-withdrawing groups (e.g., phenoxy) stabilize the sulfonamide moiety against hydrolysis, a common degradation pathway .
- Spectroscopic Signatures :
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